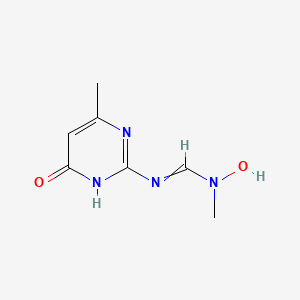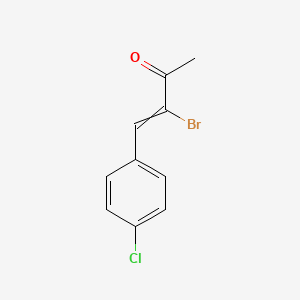
3-Bromo-4-(4-chlorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with bromine and a suitable ketone under controlled conditions. One common method includes the use of sodium bromide and a ketone in the presence of an acid catalyst to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Bromo-4-(4-chlorophenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-(3-chlorophenyl)but-3-en-2-one
- 4-(4-Bromophenyl)but-3-en-2-one
- 3-Bromo-4-(4-fluorophenyl)but-3-en-2-one
Comparison: 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C10H8BrClO |
|---|---|
Poids moléculaire |
259.52 g/mol |
Nom IUPAC |
3-bromo-4-(4-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-6H,1H3 |
Clé InChI |
SNCSMCVPQYZGKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
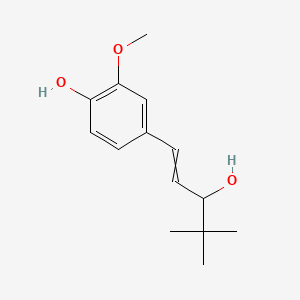
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
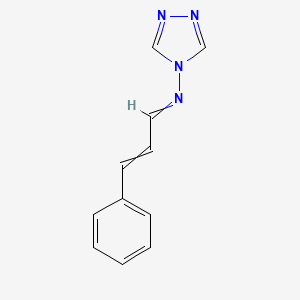
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
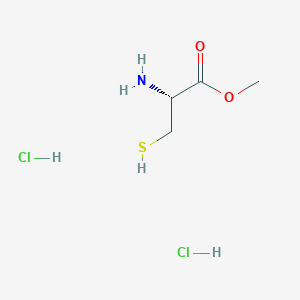
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)
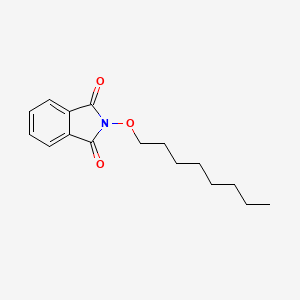
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
